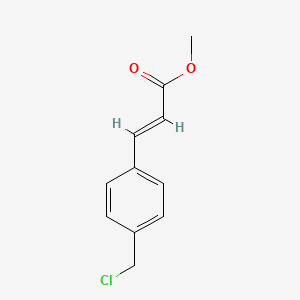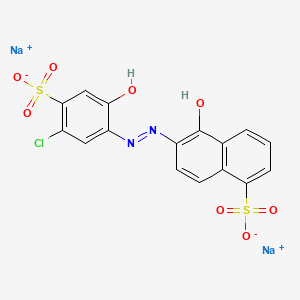
Mordant Blue 9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mordant Blue 9 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-chloro-2-hydroxy-3-sulfophenylamine in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 5-hydroxy-1-naphthalenesulfonic acid under alkaline conditions to form the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is isolated through filtration, washed, and dried to obtain the dye in its solid form .
Análisis De Reacciones Químicas
Types of Reactions: Mordant Blue 9 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the breakdown of the azo bond.
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Various nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Oxidation: Breakdown products such as chlorinated phenols and naphthalenesulfonic acids.
Reduction: Aromatic amines such as 5-chloro-2-hydroxy-3-sulfophenylamine and 5-hydroxy-1-naphthalenesulfonic acid.
Aplicaciones Científicas De Investigación
Mordant Blue 9 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in histological staining to highlight cellular structures.
Medicine: Investigated for its potential use in diagnostic assays.
Industry: Widely used in the textile industry for dyeing wool, silk, and other fibers.
Mecanismo De Acción
The mechanism of action of Mordant Blue 9 involves its ability to form stable complexes with metal ions. The dye binds to metal ions through its sulfonic acid and hydroxyl groups, forming a coordination complex. This complexation enhances the dye’s affinity for fibers and improves its colorfastness .
Comparación Con Compuestos Similares
Mordant Blue 13:
Mordant Red 3:
Mordant Yellow 1: Used in textile dyeing with different color properties.
Uniqueness: Mordant Blue 9 is unique due to its specific chemical structure, which allows it to form strong complexes with metal ions, resulting in excellent colorfastness and stability. Its vibrant blue color and versatility in various applications make it a valuable dye in both research and industry .
Propiedades
Fórmula molecular |
C16H9ClN2Na2O8S2 |
|---|---|
Peso molecular |
502.8 g/mol |
Nombre IUPAC |
disodium;6-[(5-chloro-2-hydroxy-4-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C16H11ClN2O8S2.2Na/c17-10-6-12(13(20)7-15(10)29(25,26)27)19-18-11-5-4-8-9(16(11)21)2-1-3-14(8)28(22,23)24;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
Clave InChI |
FBNOWTWLVCWGCZ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C=CC(=C2O)N=NC3=CC(=C(C=C3O)S(=O)(=O)[O-])Cl)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407650.png)
![N-[(oxolan-2-yl)methyl]cyclohexanamine](/img/structure/B13407653.png)
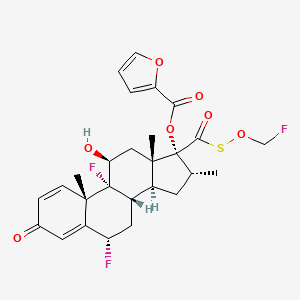
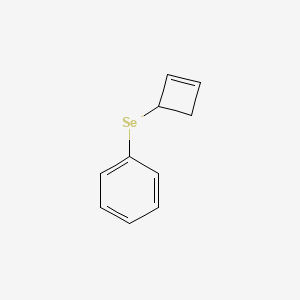
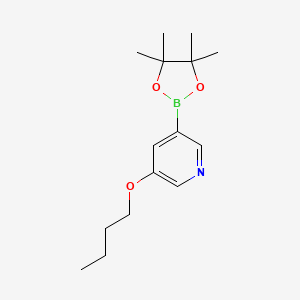
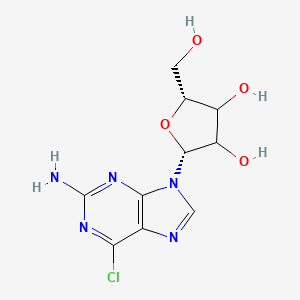
![3,4-Dichloro-n'-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B13407680.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13407691.png)
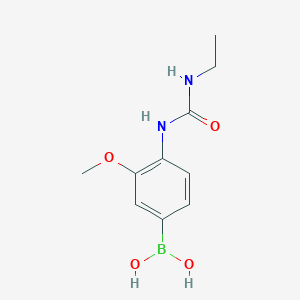
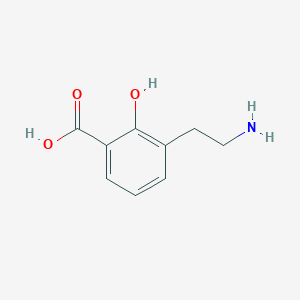
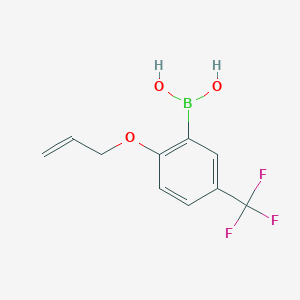
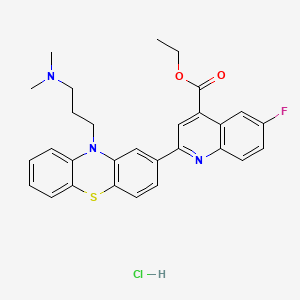
![(3R,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13407720.png)
